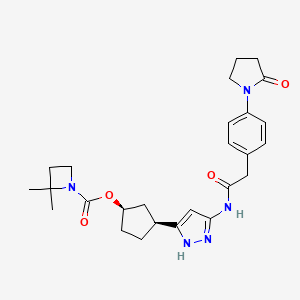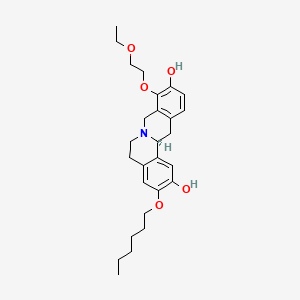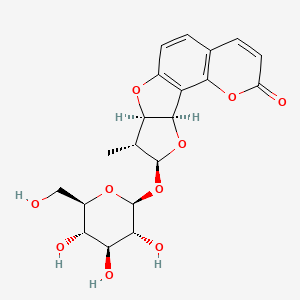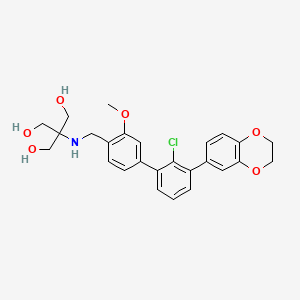
PD-L1/PD-1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-L1/PD-1-IN-1 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this pathway, this compound has the potential to enhance the immune system’s ability to recognize and destroy cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1/PD-1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for PD-L1. Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process often includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
PD-L1/PD-1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made to this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the molecule’s binding affinity for PD-L1 .
科学的研究の応用
PD-L1/PD-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 in immune regulation and cancer biology.
Medicine: Explored as a potential therapeutic agent in preclinical and clinical studies for cancer immunotherapy.
Industry: Utilized in the development of diagnostic assays and screening platforms for immune checkpoint inhibitors
作用機序
PD-L1/PD-1-IN-1 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1 on the surface of T cells. This blockade releases the inhibitory signal that PD-L1 sends to PD-1, allowing T cells to remain active and attack cancer cells. The molecular targets involved in this pathway include the extracellular domains of PD-1 and PD-L1, and the downstream signaling pathways that regulate T cell activation and proliferation .
類似化合物との比較
PD-L1/PD-1-IN-1 is unique among PD-1/PD-L1 inhibitors due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
BMS-103: A small molecule inhibitor with strong binding activity but higher cytotoxicity.
BMS-142: Another potent inhibitor with similar binding properties but different pharmacokinetic profiles.
Aurigene-1: A peptidomimetic inhibitor with lower activity in biochemical and immunological assays
This compound stands out for its balanced profile of efficacy and safety, making it a promising candidate for further development in cancer immunotherapy .
特性
分子式 |
C26H28ClNO6 |
|---|---|
分子量 |
486.0 g/mol |
IUPAC名 |
2-[[4-[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-2-methoxyphenyl]methylamino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C26H28ClNO6/c1-32-23-11-17(5-6-19(23)13-28-26(14-29,15-30)16-31)20-3-2-4-21(25(20)27)18-7-8-22-24(12-18)34-10-9-33-22/h2-8,11-12,28-31H,9-10,13-16H2,1H3 |
InChIキー |
CLCXWCIEJPJACD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2Cl)C3=CC4=C(C=C3)OCCO4)CNC(CO)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


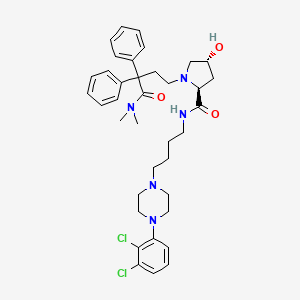
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
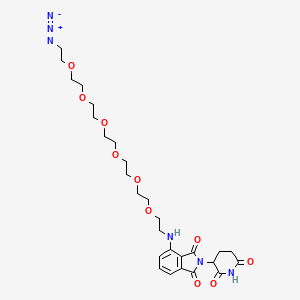
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
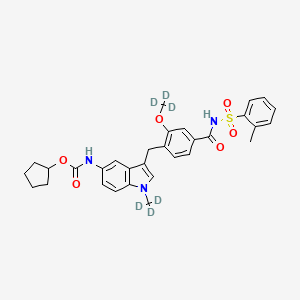
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)



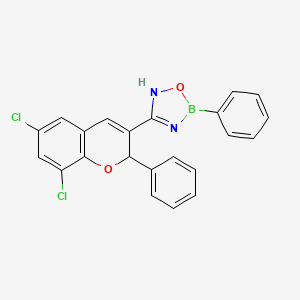
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
